Chloro(tri-t-butylphosphine)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

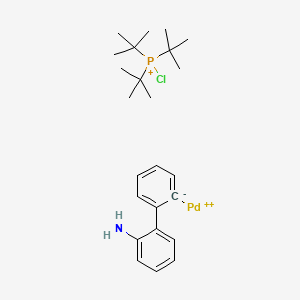

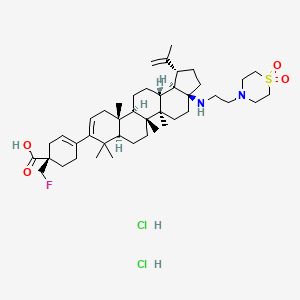

クロロ(トリ-t-ブチルホスフィン)(2’-アミノ-1,1’-ビフェニル-2-イル)パラジウム(II)は、さまざまな有機合成反応において汎用性の高い触媒として役立つ有機金属化合物です。 スズキ-宮浦カップリング、スティルカップリング、根岸カップリングなどのクロスカップリング反応を促進する効率性で知られています。 この化合物には、クロロ配位子、トリ-tert-ブチルホスフィン配位子、および2’-アミノ-1,1’-ビフェニル-2-イル配位子が配位したパラジウム中心が含まれています .

準備方法

合成経路と反応条件

クロロ(トリ-t-ブチルホスフィン)(2’-アミノ-1,1’-ビフェニル-2-イル)パラジウム(II)の合成には、通常、パラジウム(II)クロリドとトリ-tert-ブチルホスフィン、および2’-アミノ-1,1’-ビフェニル-2-イル配位子を反応させる方法が用いられます。 この反応は、酸化を防ぐために、窒素またはアルゴンなどの不活性雰囲気下で行われるのが一般的です。 反応混合物を加熱することで、目的の錯体の形成が促進されることが多いです .

工業生産方法

この化合物の工業生産では、同様の合成経路が用いられますが、より大規模に行われます。 このプロセスには、収率と純度を高くするために、温度、圧力、不活性雰囲気など、反応条件を厳密に制御することが含まれます。 この化合物は、通常、再結晶またはクロマトグラフィー技術を用いて精製されます .

化学反応の分析

反応の種類

クロロ(トリ-t-ブチルホスフィン)(2’-アミノ-1,1’-ビフェニル-2-イル)パラジウム(II)は、さまざまな種類の反応を起こし、主に以下の触媒として機能します。

クロスカップリング反応: スズキ-宮浦カップリング、スティルカップリング、根岸カップリング、熊田カップリング。

一般的な試薬と条件

スズキ-宮浦カップリング: アリールハライド、ボロン酸、炭酸カリウムまたは水酸化ナトリウムなどの塩基。

スティルカップリング: アリールハライドと有機スズ化合物。

根岸カップリング: アリールハライドと有機亜鉛試薬。

熊田カップリング: アリールハライドとグリニャール試薬

主な生成物

これらの反応から生成される主な生成物は、通常、ビアリール化合物であり、医薬品、農薬、材料科学において貴重な中間体となっています .

科学研究への応用

クロロ(トリ-t-ブチルホスフィン)(2’-アミノ-1,1’-ビフェニル-2-イル)パラジウム(II)は、科学研究において幅広い用途があります。

化学: 有機合成における触媒として使用されます。特に、炭素-炭素結合および炭素-ヘテロ原子結合の形成に使用されます。

生物学: 生物活性分子や天然物の合成に使用されます。

医学: 医薬品中間体や有効成分(API)の合成を促進します。

科学的研究の応用

Chloro(tri-t-butylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Biology: Employed in the synthesis of biologically active molecules and natural products.

Medicine: Facilitates the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: Used in the production of fine chemicals, polymers, and advanced materials

作用機序

この化合物は、クロスカップリング反応における酸化付加、転移金属化、還元脱離の各段階を促進することにより、触媒として作用します。 パラジウム中心は一連の酸化状態の変化を経て、新しい化学結合の形成を可能にします。 トリ-tert-ブチルホスフィン配位子と2’-アミノ-1,1’-ビフェニル-2-イル配位子は、パラジウム中心を安定化させ、その反応性を高めます .

類似の化合物との比較

類似の化合物

- クロロ(ジ-tert-ブチルホスフィン)(2’-アミノ-1,1’-ビフェニル-2-イル)パラジウム(II)

- クロロ(ジ-アダマンチルホスフィン)(2’-アミノ-1,1’-ビフェニル-2-イル)パラジウム(II)

- **メタンスルホナト(トリ-t-ブチルホスフィン)(2’-アミノ-1,1’-ビフェニル-2-イル)パラジウム(II)

独自性

クロロ(トリ-t-ブチルホスフィン)(2’-アミノ-1,1’-ビフェニル-2-イル)パラジウム(II)は、その高い安定性と反応性により、幅広いクロスカップリング反応において効率的な触媒となっています。 トリ-tert-ブチルホスフィン配位子の存在により立体障害が生じ、触媒反応の選択性と効率が向上します .

類似化合物との比較

Similar Compounds

- **Chloro(di-tert-butylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II)

- **Chloro(di-adamantylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II)

- **Methanesulfonato(tri-t-butylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II)

Uniqueness

Chloro(tri-t-butylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) is unique due to its high stability and reactivity, making it an efficient catalyst for a wide range of cross-coupling reactions. The presence of the tri-tert-butylphosphine ligand provides steric hindrance, which enhances the selectivity and efficiency of the catalytic process .

特性

分子式 |

C24H37ClNPPd+2 |

|---|---|

分子量 |

512.4 g/mol |

IUPAC名 |

palladium(2+);2-phenylaniline;tritert-butyl(chloro)phosphanium |

InChI |

InChI=1S/C12H27ClP.C12H10N.Pd/c1-10(2,3)14(13,11(4,5)6)12(7,8)9;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H3;1-6,8-9H,13H2;/q+1;-1;+2 |

InChIキー |

YUPCZPYDVWWHBK-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)[P+](C(C)(C)C)(C(C)(C)C)Cl.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![DI-Micron-Hydroxo-Bis-[(N N N N-Tetramethyl-Ethylenedia E)Copper(II)]Chloride](/img/structure/B11927687.png)

![(3E)-N-[(2R)-2-hydroxy-3-piperidin-1-ylpropoxy]-1-oxidopyridin-1-ium-3-carboximidoyl chloride;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B11927695.png)

![tetralithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate](/img/structure/B11927768.png)